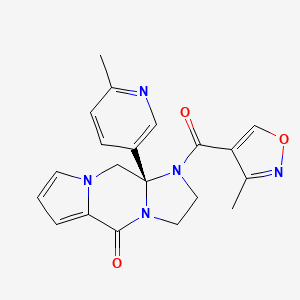
Vactosertib Hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of EW-7197 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of reactions involving triazolo[1,5-a]pyridine and imidazole derivatives.
Functional Group Introduction: Various functional groups, such as fluoroaniline and methylpyridine, are introduced to the core structure through nucleophilic substitution and other reactions.
Purification and Crystallization: The final product is purified using techniques such as column chromatography and crystallization to obtain EW-7197 in its pure form
Analyse Chemischer Reaktionen
EW-7197 undergoes several types of chemical reactions, including:
Oxidation: EW-7197 can undergo oxidation reactions, particularly at the methylpyridine moiety.
Reduction: The compound can also be reduced under specific conditions, affecting the imidazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoroaniline group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
EW-7197 has a wide range of scientific research applications, including:
Cancer Research: It has shown potent antimetastatic activity by inhibiting the TGFβ signaling pathway, which is crucial in cancer progression and metastasis.
Fibrosis Treatment: EW-7197 has been studied for its potential in treating fibrosis by blocking TGFβ/Smad and reactive oxygen species (ROS) signaling pathways.
Wound Healing: The compound has demonstrated effectiveness in improving wound healing when combined with irreversible electroporation in animal models.
Immunotherapy: EW-7197 enhances cytotoxic T lymphocyte activity, making it a potential candidate for immunotherapy applications.
Wirkmechanismus
EW-7197 exerts its effects by inhibiting the activin receptor-like kinase 5 (ALK5), which is a key component of the TGFβ signaling pathway. By blocking ALK5, EW-7197 prevents the phosphorylation of Smad2/3, which in turn inhibits the formation of the Smad2/3-Smad4 complex and its translocation into the nucleus. This inhibition leads to the suppression of TGFβ-induced gene expression, thereby reducing cell migration, invasion, and epithelial-to-mesenchymal transition (EMT) .
Vergleich Mit ähnlichen Verbindungen
EW-7197 ist aufgrund seiner potenten und selektiven Hemmung von ALK5 einzigartig. Zu den ähnlichen Verbindungen gehören:
LY2157299 (Galunisertib): Ein weiterer ALK5-Hemmer mit ähnlichen Antitumor- und Antifibrose-Eigenschaften.
SB-431542: Ein selektiver Inhibitor von ALK5, ALK4 und ALK7, der in verschiedenen Forschungsanwendungen eingesetzt wird.
RepSox: Ein Inhibitor von ALK5, der für seine Rolle bei der Reprogrammierung somatischer Zellen zu pluripotenten Stammzellen bekannt ist.
Im Vergleich zu diesen Verbindungen hat EW-7197 eine überlegene Potenz und Selektivität gezeigt, was es zu einem wertvollen Werkzeug sowohl in der Krebs- als auch in der Fibroseforschung macht .
Eigenschaften
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJLVATGDHMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)


![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)


![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
